

Application of RP 73163 Racemate in Hyperlipidemia Animal Models: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of **RP 73163** racemate, a potent Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitor, in established animal models of hyperlipidemia. The protocols outlined below are intended to guide researchers in evaluating the therapeutic potential of RP 73163 for dyslipidemia and related cardiovascular disorders. The included data summarizes the expected quantitative effects on key lipid parameters, and diagrams illustrate the underlying mechanism of action and experimental workflows.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a key intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters. The inhibition of ACAT presents a promising therapeutic strategy for managing hyperlipidemia by reducing the intestinal absorption of dietary cholesterol and decreasing the secretion of atherogenic lipoproteins from the liver.







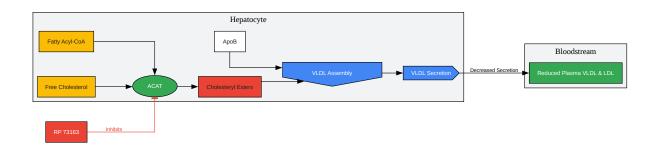
RP 73163 is a potent and specific inhibitor of ACAT, with the racemate being readily available for research purposes.[1] In preclinical studies, RP 73163 has demonstrated significant lipid-lowering effects in various animal models.[1] This document details the application of **RP 73163 racemate** in two commonly used hyperlipidemia models: the Triton WR-1339-induced hyperlipidemic rat model and the casein-induced hypercholesterolemic rabbit model.

Mechanism of Action: ACAT Inhibition

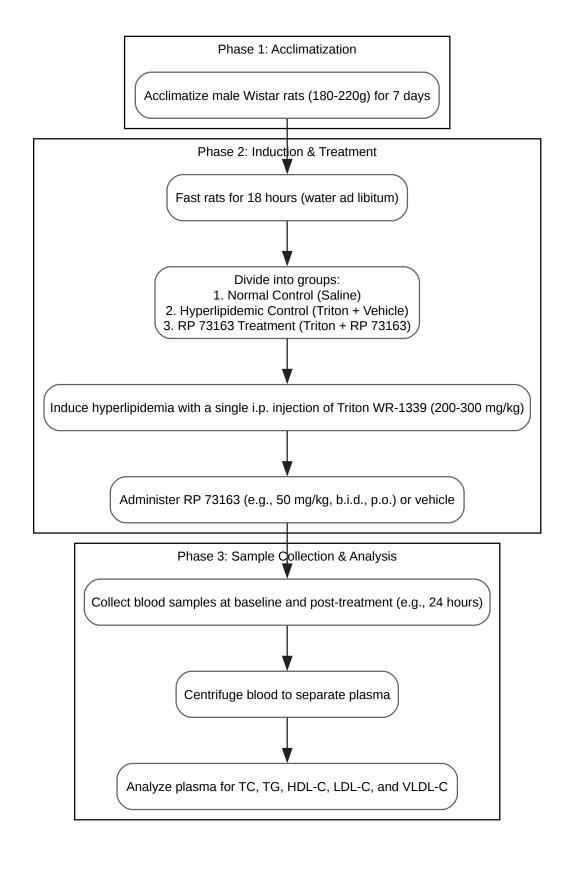
RP 73163 exerts its hypolipidemic effects by inhibiting the enzyme ACAT, which is present in two isoforms, ACAT1 and ACAT2. ACAT2 is the predominant isoform in the liver and intestine and plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and chylomicrons.

By inhibiting hepatic ACAT, RP 73163 reduces the esterification of cholesterol, thereby limiting the core lipid available for the assembly of VLDL particles. This leads to a decrease in the secretion of VLDL from the liver, which in turn results in lower plasma levels of VLDL and its remnant, low-density lipoprotein (LDL).[1]

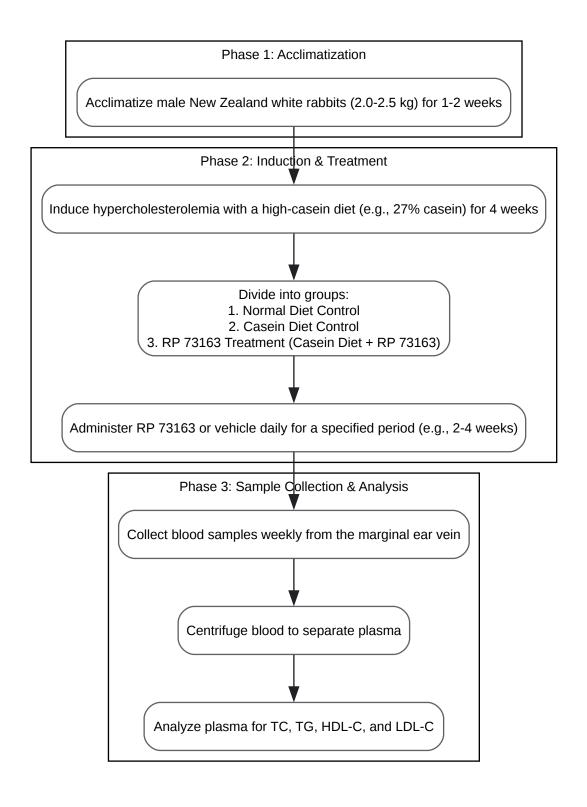












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References

- 1. Hypolipidaemic properties of a potent and bioavailable alkylsulphinyl-diphenylimidazole ACAT inhibitor (RP 73163) in animals fed diets low in cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
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